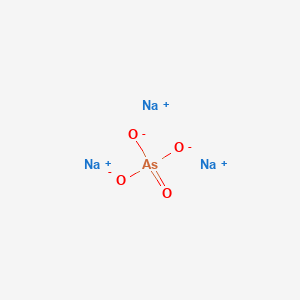
Magnesiumiodid (MgI2)
Übersicht
Beschreibung
Magnesium iodide is an inorganic compound with the chemical formula MgI2. It is a white crystalline solid that is highly soluble in water and other solvents like ether, alcohol, and ammonia . Magnesium iodide forms various hydrates, such as MgI2·6H2O and MgI2·8H2O . This compound is a typical ionic halide and is primarily used in organic synthesis and other chemical applications .
Wissenschaftliche Forschungsanwendungen
Magnesium iodide has several applications in scientific research:
Organic Synthesis: It is used as a reagent to introduce the magnesium cation into organic molecules, facilitating various chemical transformations.
Reducing Agent: Magnesium iodide serves as a strong reducing agent, capable of transforming various organic compounds.
Biological Importance: The iodide ion in magnesium iodide is essential for the synthesis of thyroid hormones, which regulate numerous physiological processes in the human body.
Industrial Uses: Magnesium iodide is used in the production of certain types of catalysts, which are utilized in various chemical reactions to improve efficiency and yield.
Wirkmechanismus
Target of Action
Magnesium iodide (MgI2) is an inorganic compound that primarily targets magnesium and iodide ions . It forms various hydrates (MgI2·xH2O) and is a salt of magnesium and hydrogen iodide . These salts are typical ionic halides, being highly soluble in water .
Mode of Action
The mode of action of magnesium iodide involves the interaction of magnesium and iodide ions. In a redox reaction, iodide is oxidized and magnesium is reduced . Magnesium iodide acts as a reducing agent (i.e., it loses electrons), and iodide acts as an oxidizing agent (i.e., it gains electrons) .
Biochemical Pathways
Magnesium iodide doesn’t directly participate in any specific biochemical pathways. It can be used to prepare compounds for organic synthesis . The preparation of magnesium iodide can be achieved from magnesium oxide, magnesium hydroxide, and magnesium carbonate by treatment with hydroiodic acid .
Pharmacokinetics
It’s worth noting that magnesium iodide is highly soluble in water , which could potentially influence its distribution and excretion.
Result of Action
The result of the action of magnesium iodide is the formation of a stable compound under high heat in a hydrogen atmosphere . It decomposes in air at normal temperatures, turning brown from the release of elemental iodine . When heated in air, it decomposes completely to magnesium oxide .
Action Environment
The action of magnesium iodide is influenced by environmental factors. It is stable at high heat under a hydrogen atmosphere . It decomposes in air at normal temperatures, turning brown from the release of elemental iodine . When heated in air, it decomposes completely to magnesium oxide . Therefore, the environment plays a crucial role in the stability and efficacy of magnesium iodide.
Zukünftige Richtungen
Magnesium iodide has few commercial uses, but can be used to prepare compounds for organic synthesis . It plays an essential role in organic chemistry where it is used to introduce the magnesium cation into organic molecules, facilitating numerous chemical transformations . Moreover, it also serves as a strong reducing agent, capable of transforming various organic compounds .
Biochemische Analyse
Biochemical Properties
Magnesium iodide plays a role in biochemical reactions, particularly due to its ionic nature. It is a good conductor of electricity when dissolved in water or in a molten state
Temporal Effects in Laboratory Settings
Magnesium iodide is stable under normal conditions, but it decomposes upon heating to produce magnesium oxide and iodine . This property suggests that the effects of Magnesium iodide could change over time in laboratory settings, particularly under conditions of heat or light exposure.
Vorbereitungsmethoden
Magnesium iodide can be synthesized through several methods:
Reaction with Hydroiodic Acid: Magnesium oxide, magnesium hydroxide, or magnesium carbonate can be treated with hydroiodic acid to produce magnesium iodide. The reactions are as follows:
Direct Reaction: Magnesium metal can react directly with iodine in an anhydrous atmosphere to form magnesium iodide.
Analyse Chemischer Reaktionen
Magnesium iodide undergoes various chemical reactions, including:
Decomposition: When heated in air, magnesium iodide decomposes to form magnesium oxide and iodine. The reaction is as follows:
Redox Reactions: Magnesium iodide can participate in redox reactions where magnesium is oxidized and iodine is reduced. For example:
Substitution Reactions: Magnesium iodide can react with other compounds to form different products.
Vergleich Mit ähnlichen Verbindungen
Magnesium iodide can be compared with other similar compounds, such as:
- Magnesium Fluoride (MgF2)
- Magnesium Bromide (MgBr2)
- Magnesium Chloride (MgCl2)
- Calcium Iodide (CaI2)
- Strontium Iodide (SrI2)
- Barium Iodide (BaI2)
Magnesium iodide is unique due to its specific applications in organic synthesis and its role in biological systems . Unlike other magnesium halides, magnesium iodide is particularly useful in the synthesis of thyroid hormones and as a reducing agent in organic chemistry .
Eigenschaften
IUPAC Name |
magnesium;diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HI.Mg/h2*1H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQJIBCZHWBKSL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mg+2].[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MgI2, I2Mg | |
| Record name | magnesium iodide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Magnesium_iodide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065056 | |
| Record name | Magnesium iodide (MgI2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.114 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Octahydrate: White deliquescent solid; Easily discolored by light and air; Soluble in water; [Merck Index] White odorless beads; Soluble in water; [MSDSonline] | |
| Record name | Magnesium iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8377 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10377-58-9 | |
| Record name | Magnesium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10377-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Magnesium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010377589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium iodide (MgI2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium iodide (MgI2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.738 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Bromo-2-methylbenzo[b]thiophene](/img/structure/B82513.png)






